2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether
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Overview
Description
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether is a synthetic organic compound with the molecular formula C23H15Cl2F3N2O and a molecular weight of 463.28 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-[3-(trifluoromethyl)benzyl]-4-quinazolinol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound.
4-[(2,6-Dichlorobenzyl)oxy]-2-[3-(trifluoromethyl)benzyl]quinazoline: A closely related compound with similar structural features.
Uniqueness
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether is unique due to the presence of both dichlorobenzyl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-2-[[3-(trifluoromethyl)phenyl]methyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2O/c24-18-8-4-9-19(25)17(18)13-31-22-16-7-1-2-10-20(16)29-21(30-22)12-14-5-3-6-15(11-14)23(26,27)28/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJLYYCNQPSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)C(F)(F)F)OCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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